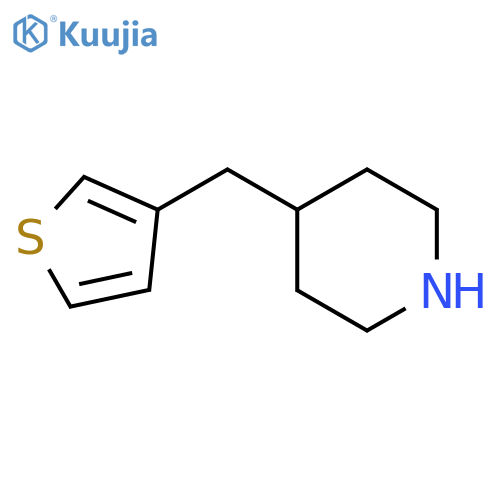Cas no 672293-59-3 (4-(thiophen-3-yl)methylpiperidine)

672293-59-3 structure
商品名:4-(thiophen-3-yl)methylpiperidine
4-(thiophen-3-yl)methylpiperidine 化学的及び物理的性質
名前と識別子
-
- Piperidine, 4-(3-thienylmethyl)-
- 4-(thiophen-3-yl)methylpiperidine
- NJWROYCJMWCXFX-UHFFFAOYSA-N
- DB-379679
- EN300-1840258
- 4-[(thiophen-3-yl)methyl]piperidine
- 4-thiophen-3-ylmethyl-piperidine
- SCHEMBL4506674
- 672293-59-3
- 4-(3-Thienylmethyl)piperidine
-
- インチ: InChI=1S/C10H15NS/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h3,6,8-9,11H,1-2,4-5,7H2
- InChIKey: NJWROYCJMWCXFX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 181.09252066Da
- どういたいしつりょう: 181.09252066Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 40.3Ų
4-(thiophen-3-yl)methylpiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840258-0.05g |
4-[(thiophen-3-yl)methyl]piperidine |
672293-59-3 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1840258-0.1g |
4-[(thiophen-3-yl)methyl]piperidine |
672293-59-3 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1840258-10g |
4-[(thiophen-3-yl)methyl]piperidine |
672293-59-3 | 10g |
$5467.0 | 2023-09-19 | ||
| Enamine | EN300-1840258-0.5g |
4-[(thiophen-3-yl)methyl]piperidine |
672293-59-3 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1840258-1.0g |
4-[(thiophen-3-yl)methyl]piperidine |
672293-59-3 | 1g |
$1414.0 | 2023-06-03 | ||
| Enamine | EN300-1840258-0.25g |
4-[(thiophen-3-yl)methyl]piperidine |
672293-59-3 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1840258-10.0g |
4-[(thiophen-3-yl)methyl]piperidine |
672293-59-3 | 10g |
$6082.0 | 2023-06-03 | ||
| Enamine | EN300-1840258-2.5g |
4-[(thiophen-3-yl)methyl]piperidine |
672293-59-3 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1840258-5.0g |
4-[(thiophen-3-yl)methyl]piperidine |
672293-59-3 | 5g |
$4102.0 | 2023-06-03 | ||
| Enamine | EN300-1840258-1g |
4-[(thiophen-3-yl)methyl]piperidine |
672293-59-3 | 1g |
$1272.0 | 2023-09-19 |
4-(thiophen-3-yl)methylpiperidine 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
672293-59-3 (4-(thiophen-3-yl)methylpiperidine) 関連製品
- 61549-49-3(9-Decenenitrile)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
